4-Iodo-2-methoxynicotinonitrile
Overview
Description
4-Iodo-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a nicotinonitrile core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxynicotinonitrile typically involves the iodination of 2-methoxynicotinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, providing high yields and selectivity . The reaction conditions are mild, making it suitable for substrates sensitive to oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-iodosuccinimide (NIS): Used for iodination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acetic Acid: Common solvent for iodination reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Nicotinonitriles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Iodo-2-methoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxynicotinonitrile involves its interaction with various molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
4-Iodo-5-methoxynicotinonitrile: Similar structure with an additional methoxy group at the 5-position.
2-Methoxynicotinonitrile: Lacks the iodine atom, making it less reactive in certain reactions.
4-Chloro-2-methoxynicotinonitrile: Contains a chlorine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: 4-Iodo-2-methoxynicotinonitrile is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-iodo-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZKRGEPQKODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679756 | |
Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-73-4 | |
Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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